Diethyl 2,2-dimethylglutarate chemical properties
Diethyl 2,2-dimethylglutarate chemical properties
An In-depth Technical Guide to the Chemical Properties of Diethyl 2,2-Dimethylglutarate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Molecular Overview
Diethyl 2,2-dimethylglutarate, also known as diethyl 2,2-dimethylpentanedioate, is a diester with the chemical formula C11H20O4.[1] Its structure features a five-carbon glutarate backbone with two methyl groups at the C2 position and two ethyl ester groups at the termini. The presence of the gem-dimethyl group at the alpha-position to one of the carbonyls introduces significant steric hindrance, which profoundly influences the molecule's reactivity and physicochemical properties compared to its unsubstituted analogue, diethyl glutarate. This guide provides a comprehensive analysis of its chemical properties, synthesis, reactivity, and analytical characterization, offering valuable insights for its application in research and development.
Key Identifiers:
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IUPAC Name: Diethyl 2,2-dimethylpentanedioate
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CAS Number: 78092-07-6[1]
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Molecular Formula: C11H20O4[1]
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Molecular Weight: 216.27 g/mol [1]
Caption: Molecular structure of diethyl 2,2-dimethylglutarate.
Physicochemical Properties
The physical and chemical properties of diethyl 2,2-dimethylglutarate are summarized below. These properties make it a relatively high-boiling, non-polar liquid with low volatility at room temperature.
| Property | Value | Reference |
| Molecular Formula | C11H20O4 | [1] |
| Molecular Weight | 216.27 g/mol | [1] |
| Boiling Point | 233.2 °C at 760 mmHg | [1] |
| Density | 0.996 g/cm³ | [1] |
| Refractive Index | 1.433 | [1] |
| Flash Point | 100.3 °C | [1] |
| Vapor Pressure | 0.0565 mmHg at 25°C | [1] |
| Solubility | Expected to be soluble in common organic solvents like ether and slightly soluble in water. | Inferred from similar diesters[2] |
Synthesis and Manufacturing
The synthesis of diethyl 2,2-dimethylglutarate is most commonly achieved via Fischer esterification of 2,2-dimethylglutaric acid with ethanol in the presence of an acid catalyst. The causality behind this choice is the ready availability of the starting materials and the straightforward nature of the reaction, which can be driven to completion by removing the water formed during the reaction.
Caption: General workflow for the synthesis of diethyl 2,2-dimethylglutarate.
Experimental Protocol: Fischer Esterification
This protocol is a self-validating system; successful synthesis is confirmed by the isolation of a product with the expected boiling point and subsequent spectroscopic analysis.
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Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add 2,2-dimethylglutaric acid (1.0 mol).[3][4]
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Reagent Addition: Add an excess of absolute ethanol (5.0 mol) to serve as both reactant and solvent.
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Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (0.05 mol). The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and accelerating the nucleophilic attack by ethanol.
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Reaction: Heat the mixture to reflux. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product side. Monitor the reaction progress by tracking the amount of water collected.
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Quenching and Workup: Once the theoretical amount of water is collected, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or a similar organic solvent. Combine the organic layers.
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Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.
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Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude diethyl 2,2-dimethylglutarate by vacuum distillation. Collect the fraction boiling at the expected temperature (approx. 233°C at atmospheric pressure, lower under vacuum).[1]
Chemical Reactivity and Mechanistic Insights
The reactivity of diethyl 2,2-dimethylglutarate is dominated by its two ester functional groups. Key reactions include hydrolysis and transesterification.
Hydrolysis
Esters can be hydrolyzed back to their constituent carboxylic acid and alcohol under either acidic or basic conditions.[5]
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Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The reaction is an equilibrium process and requires an excess of water to proceed to completion.
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Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible as the final step involves the deprotonation of the carboxylic acid by the base, forming a carboxylate salt.
The gem-dimethyl group at the C2 position sterically hinders the approach of nucleophiles to the adjacent carbonyl carbon. Consequently, the rate of hydrolysis at this ester group is expected to be significantly slower than at the ester group at the C5 position. This differential reactivity could potentially be exploited for selective mono-hydrolysis under carefully controlled conditions.
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Transesterification
In the presence of another alcohol and an acid or base catalyst, diethyl 2,2-dimethylglutarate can undergo transesterification to form different esters. This reaction is also an equilibrium process and can be driven by using a large excess of the new alcohol or by removing one of the products.[6]
Spectroscopic and Analytical Characterization
The structural elucidation of diethyl 2,2-dimethylglutarate relies on standard spectroscopic techniques. While specific published spectra are scarce, the expected data can be reliably predicted.
Predicted NMR Data
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¹H NMR: The spectrum is expected to show:
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A triplet corresponding to the six methyl protons of the two ethyl groups.
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A quartet for the four methylene protons of the two ethyl groups.
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A singlet for the six protons of the gem-dimethyl group.
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Multiplets for the four methylene protons on the glutarate backbone.
-
-
¹³C NMR: The spectrum will show distinct signals for:
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The two carbonyl carbons.
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The quaternary carbon bearing the gem-dimethyl groups.
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The methylene carbons of the glutarate backbone.
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The carbons of the gem-dimethyl groups.
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The methylene and methyl carbons of the ethyl groups.
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Predicted IR Spectroscopy Data
The infrared spectrum will be characterized by a strong absorption band around 1730-1750 cm⁻¹ , which is typical for the C=O stretching vibration of an ester. Additional bands corresponding to C-O stretching and C-H bending and stretching vibrations will also be present.[3][7]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show fragmentation patterns typical of esters, including the loss of the ethoxy group (-OCH2CH3) and cleavage at various points along the carbon backbone.
Caption: Workflow for the analytical characterization of the compound.
Protocol: NMR Sample Preparation and Analysis
This protocol is adapted from standard procedures for small organic molecules.[8]
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Sample Preparation: Accurately weigh 5-10 mg of purified diethyl 2,2-dimethylglutarate into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard single-pulse experiment. Typically, 16 to 64 scans are sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of ~2 seconds are required for a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
-
Analysis: Integrate the ¹H NMR signals and assign both ¹H and ¹³C peaks to the corresponding atoms in the molecule.
Applications in Research and Drug Development
While specific applications for diethyl 2,2-dimethylglutarate are not widely documented, its properties suggest several potential uses in research and pharmaceutical development:
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Synthetic Intermediate: As a difunctional molecule, it can serve as a building block for more complex molecules, including polymers and active pharmaceutical ingredients (APIs). The sterically hindered center can be used to introduce specific three-dimensional architecture into a target molecule.
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Specialty Solvent: Its high boiling point, low volatility, and ester functionality make it a potential solvent for specific reactions or formulations where polar substances need to be dissolved.[9][10]
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Plasticizer: Diesters are commonly used as plasticizers in polymer formulations. Diethyl 2,2-dimethylglutarate could be investigated for its utility in modifying the physical properties of pharmaceutical-grade polymers used in drug delivery systems.[11][12]
Safety and Handling
No specific safety data sheet (SDS) is available for diethyl 2,2-dimethylglutarate. However, based on data for similar compounds like dimethyl glutarate, the following precautions should be observed:[5][13][14][15]
-
Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[16] Keep containers tightly sealed.
-
Hazards: Assumed to be a combustible liquid.[13] May cause skin and eye irritation upon contact.[17] Avoid inhalation of vapors.
References
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Diethyl 2-methylglutarate | C10H18O4 | CID 86764 . PubChem. [Link]
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2,2-Dimethylglutaric acid | C7H12O4 | CID 12681 . PubChem. [Link]
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DIMETHYL GLUTARATE . Ataman Kimya. [Link]
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Diethyl glutarate | C9H16O4 | CID 13163 . PubChem. [Link]
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Dimethyl Glutarate Supplier | 1119-40-0 . Silver Fern Chemical. [Link]
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SAFETY DATA SHEET - Dibasic Ester . G.J. CHEMICAL COMPANY, INC.. [Link]
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2,2-Dimethylglutaric acid . NIST WebBook. [Link]
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Preparation method of Dimethyl Glutarate and its application in organic synthesis . FAQ. [Link]
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Dimethyl Glutarate | C7H12O4 | CID 14242 . PubChem. [Link]
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Dimethyl Glutarate (ESS 160) . J R Hess Company, Inc.. [Link]
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Dimethyl Glutarate Manufacturers and Suppliers China . Weifang Integratechem. [Link]
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